molecular formula C21H24N6 B608615 L-Moses CAS No. 2079885-05-3

L-Moses

Cat. No. B608615
CAS RN: 2079885-05-3
M. Wt: 360.47
InChI Key: MSFPLTWUFWOKBX-IFXJQAMLSA-N
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Description

L-Moses is a chemical probe for PCAF and GCN5 Bromodomains . It has been implicated in retroviral infection, inflammation pathways, and cancer development . L-Moses was optimized from the non-selective pan-bromodomain inhibitor, bromosporine, to generate a potent, selective (over 4500-fold selective over BRD4), permeable, and cell-active PCAF/GCN5 bromodomain chemical probe .


Molecular Structure Analysis

The molecular formula of L-Moses is C21H24N6 . The exact mass is 360.21 and the molecular weight is 360.470 .


Chemical Reactions Analysis

L-Moses is a potent and selective PCAF bromodomain (Brd) inhibitor . It has shown significant binding to PCAF and GCN5 bromodomains, but no binding to other bromodomain-containing proteins .


Physical And Chemical Properties Analysis

L-Moses has a molecular weight of 360.2 and a molecular formula of C21H24N6 . It has a MollogP of 2.38, a PSA of 46.14, 2 chiral centres, 5 rotatable bonds, 4 hydrogen bond acceptors, and 1 hydrogen bond donor .

Scientific Research Applications

  • Modelling and Simulation for e-Social Science (MoSeS) : This project, part of the National Centre for e-Social Science, uses e-Science techniques to project the UK population 25 years into the future. It focuses on simulating discrete demographic processes (Townend, Xu, Birkin, Turner, & Wu, 2009).

  • Met Office Surface Exchange Scheme (MOSES) : A scheme used by the Met Office for comparing observational data with model output, primarily focusing on surface fluxes of sensible and latent heat, and soil moisture (Rooney & Claxton, 2006).

  • Modular Observation Solutions for Earth Systems (MOSES) : A novel observation system designed to monitor the impact of dynamic events, such as extreme weather, on environmental systems. It's a cross-discipline research tool focusing on energy, water, greenhouse gas, and nutrient cycles (Weber et al., 2021).

  • MOSES 3.0 - Tree Growth Model : A model developed using research plot data for simulating forest stand growth, covering various tree species (Hasenauer, Kindermann, & Steinmetz, 2006).

  • Molecular Sets (MOSES) - Benchmarking for Molecular Generation Models : This platform is used for training and comparison of molecular generative models, focusing on the generation of molecular structures with similar properties (Polykovskiy et al., 2018).

  • MOSES – A Tree Growth Simulator : It's a single-tree growth simulator used for modeling stand response in Central Europe, particularly for spruce, beech, and pine forests (Thurnher, Klopf, & Hasenauer, 2017).

  • MOSES Effect in Medical Research : The term "Moses effect" has been used in medical research, particularly in relation to laser functioning in fluid mediums and its applications in urology (Ventimiglia & Traxer, 2019).

  • MOSES for Energy Efficiency in Manufacturing : The AmI-MoSES project focuses on developing energy efficiency enhancement service solutions for SME manufacturing companies, using Ambient Intelligence Monitoring and Energy Use Parameters (Heilala et al., 2011).

Mechanism of Action

L-Moses acts as an antagonist of KAT2B and KAT2A . It displaces the PCAF bromodomain from histone H3.3 in cells .

Safety and Hazards

L-Moses was assessed for toxicity on peripheral blood mononuclear cells (PBMC) obtained from 5 healthy donors . PBMC were cultured either with L-Moses at concentrations of 0.1, 1, and 10 μM or with a control (DMSO) for 24 hours . No observed cytotoxicity was observed at any concentration .

properties

IUPAC Name

(1S,2S)-1-N,1-N-dimethyl-2-N-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6/c1-14(19(26(3)4)16-10-6-5-7-11-16)22-20-17-12-8-9-13-18(17)21-24-23-15(2)27(21)25-20/h5-14,19H,1-4H3,(H,22,25)/t14-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFPLTWUFWOKBX-IFXJQAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)NC(C)C(C4=CC=CC=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)N[C@@H](C)[C@H](C4=CC=CC=C4)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Moses

Q & A

Q1: What is the primary molecular target of L-Moses?

A1: L-Moses is a potent and selective inhibitor of the bromodomain of the p300/CBP-associated factor (PCAF) and the closely related bromodomain-containing protein GCN5. []

Q2: How does L-Moses interact with its target?

A2: L-Moses binds to the bromodomain of PCAF, disrupting its interaction with histone H3.3. This disruption has downstream effects on gene transcription. [] A co-crystal structure of L-Moses with the homologous bromodomain PfGCN5 from Plasmodium falciparum provided structural insights into its high selectivity for PCAF and GCN5 bromodomains. []

Q3: What is the significance of targeting PCAF in cancer?

A3: PCAF is a lysine acetyltransferase often overexpressed in various cancers. Its inhibition offers a potential therapeutic strategy. []

Q4: Does L-Moses show any effect on FLT3-ITD positive AML cells?

A4: Research indicates that a closely related compound, identified as a PRMT5 inhibitor, effectively inhibits the growth of FLT3-ITD positive AML cells, particularly in combination with the tyrosine kinase inhibitor AC220. While this research doesn't directly investigate L-Moses, it highlights the potential of targeting epigenetic modifiers in this type of leukemia. []

Q5: What is the molecular formula and weight of L-Moses?

A5: The molecular formula of L-Moses is not provided in the given abstracts. The molecular weight is also not explicitly mentioned.

Q6: Is there any spectroscopic data available for L-Moses?

A6: The provided abstracts do not mention any specific spectroscopic data for L-Moses.

Q7: How does the structure of L-Moses contribute to its selectivity?

A7: L-Moses is a triazolophthalazine-based molecule. The specific structural features responsible for its selectivity towards PCAF and GCN5 over other bromodomains are detailed through its co-crystal structure with PfGCN5. This structure provides insights into the specific interactions responsible for its selectivity profile. []

Q8: What is the role of the enantiomeric purity of L-Moses?

A8: L-Moses is synthesized in an enantiopure form using (1R,2S)-(−)-norephedrine as a starting material. The importance of its enantiomeric purity for its activity and selectivity is not explicitly discussed in the provided information. []

Q9: What is known about the stability of L-Moses?

A9: L-Moses demonstrates good metabolic stability when tested in both human and mouse liver microsomes. [] This suggests its potential for in vivo applications.

Q10: Are there any specific formulation strategies mentioned for L-Moses?

A10: The abstracts do not elaborate on any particular formulation strategies for L-Moses.

Q11: What cell-based assays were used to evaluate L-Moses?

A11: A nanoBRET assay was employed to confirm that L-Moses disrupts the interaction between PCAF bromodomain and histone H3.3 within living cells. []

Q12: Has L-Moses been tested in animal models or clinical trials?

A12: The given information does not provide details about any in vivo studies or clinical trials conducted with L-Moses.

Q13: What is the cytotoxicity profile of L-Moses?

A13: L-Moses exhibits no significant cytotoxicity towards peripheral blood mononuclear cells (PBMCs) [], indicating a favorable safety profile in this context.

Q14: What is the significance of L-Moses's cell permeability?

A14: L-Moses displays good cell permeability [], an essential property for its potential use in in vivo studies and therapeutic development.

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